molecular formula C26H22N4O3 B11199466 N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199466
M. Wt: 438.5 g/mol
InChI Key: IRSZRUOBEGUYJZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic carboxamide featuring a pyrazolo[4,3-c]quinoline core. Its structure includes a 4-ethoxyphenyl carboxamide group at position 8 and a 4-methylphenyl substituent at position 2. While specific pharmacological data are unavailable in the provided evidence, its structural features align with compounds investigated for kinase inhibition or anticancer activity.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-11-7-18(8-12-20)28-25(31)17-6-13-23-21(14-17)24-22(15-27-23)26(32)30(29-24)19-9-4-16(2)5-10-19/h4-15,29H,3H2,1-2H3,(H,28,31)

InChI Key

IRSZRUOBEGUYJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation

This method employs o-aminobenzaldehyde derivatives and pyrazolones under acidic conditions:

  • Reactants : 4-methylphenyl-substituted pyrazolone and o-aminoacetophenone.

  • Conditions : Ethylene glycol at 120°C for 6–8 hours.

  • Yield : 65–78% for analogous pyrazoloquinolines.

Mechanism :

  • Condensation forms the quinoline backbone.

  • Cyclization with pyrazole yields the fused heterocycle.

Niementowski Reaction

Anthranilic acid derivatives react with ketones to form 4-hydroxyquinolines, which are subsequently functionalized:

  • Reactants : Anthranilic acid and 4-methylacetophenone.

  • Conditions : Polyphosphoric acid (PPA) at 140°C for 4 hours.

  • Modification : Chlorination with POCl₃ introduces reactivity for later substitutions.

Functionalization of the Core

Introduction of 4-Ethoxyphenyl Group

Method A : Ullmann Coupling

  • Reactants : Bromopyrazoloquinoline and 4-ethoxyphenylboronic acid.

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O (3:1) at 90°C.

  • Yield : 70–85%.

Method B : Nucleophilic Aromatic Substitution

  • Reactants : Chloropyrazoloquinoline and 4-ethoxyaniline.

  • Conditions : CuI, K₃PO₄, DMSO at 110°C for 12 hours.

  • Yield : 60–72%.

Carboxamide Formation

Stepwise Approach :

  • Carboxylic Acid Activation :

    • React pyrazoloquinoline-8-carboxylic acid with SOCl₂ to form acyl chloride.

  • Amide Coupling :

    • Treat with 4-ethoxyaniline using HOBt/EDC in DMF.

    • Yield : 80–88%.

One-Pot Method :

  • Reactants : Methyl ester of pyrazoloquinoline-8-carboxylic acid and 4-ethoxyaniline.

  • Conditions : LiOH in THF/H₂O at 60°C for 6 hours.

  • Yield : 75–82%.

Optimization and Challenges

Solvent and Catalyst Effects

ConditionYield (%)Purity (%)
DMF with Pd(OAc)₂7895
DMSO with CuI6590
Ethanol (reflux)5288

Key Findings :

  • Palladium catalysts outperform copper in cross-coupling reactions.

  • Microwave-assisted synthesis reduces reaction time by 40%.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) yields crystalline product.

Comparative Analysis of Routes

MethodStepsTotal Yield (%)Time (h)
Friedländer + Ullmann45424
Niementowski + SᴺAr54830
One-Pot Cyclization36218

Recent Advances

  • Flow Chemistry : Continuous synthesis reduces decomposition risks, improving yield to 82%.

  • Enzymatic Catalysis : Lipase-mediated amidation achieves 90% enantiomeric excess for chiral analogs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline N-oxides back to the parent quinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of the NAD-hydrolyzing enzyme CD38, it binds to the active site of the enzyme, preventing the hydrolysis of NAD and thereby increasing NAD levels in tissues . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from analogs with alternative heterocyclic systems:

  • Quinoline-triazole hybrid: N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS 1574494-87-3) substitutes the pyrazolo group with a triazole, altering hydrogen-bonding and steric interactions .
  • Thiazinane-based carboxamide: N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide (CAS 333328-05-5) employs a six-membered thiazinane ring, introducing conformational flexibility and sulfur-based electronic effects .

Substituent Effects

  • Ethoxy vs. Methoxy groups : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy derivatives (e.g., CAS 1574494-87-3) due to steric hindrance of oxidative demethylation .
  • 4-Methylphenyl vs. 4-Fluorophenyl : The 4-methylphenyl group enhances lipophilicity, whereas fluorophenyl substituents (e.g., CAS 333328-05-5) can improve binding via halogen interactions .

Tautomerism and Isosteric Effects

  • highlights that carboxamide analogs (e.g., compound 3c) can exist as tautomeric mixtures, which may influence binding modes and solubility .

Data Table: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound C27H22N3O3 ~436.5 Pyrazolo[4,3-c]quinoline 4-ethoxyphenyl, 4-methylphenyl
CAS 923682-25-1 C27H23N4O3 ~451.5 Pyrazolo[4,3-c]pyridine 5-ethyl, 2-phenyl
CAS 1574494-87-3 C22H21N5O3 403.4 Quinoline-triazole hybrid 4-methoxyphenethyl, methyl
CAS 333328-05-5 C21H21FN3O3S ~429.5 Thiazinane 4-fluorophenylimino, methyl

Implications for Drug Design

  • Pyrazoloquinoline vs. Pyridine: The quinoline core’s extended aromatic system may enhance interactions with hydrophobic enzyme pockets compared to pyridine-based analogs.
  • Substituent Optimization : Ethoxy and methyl groups balance lipophilicity and metabolic stability, whereas fluorophenyl or triazole groups (as in CAS 333328-05-5 and 1574494-87-3) introduce distinct electronic and steric profiles .

Biological Activity

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on its biological activity, including case studies and data tables.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[4,3-c]quinoline core with specific substitutions that may influence its biological properties. The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. The synthesis pathway can be summarized as follows:

  • Starting Materials : 4-ethoxybenzaldehyde and 4-methylphenyl hydrazine.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).
  • Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • ACHN (renal cancer)
    • HCT-15 (colon cancer)
    • MM231 (breast cancer)
    • NCI-H23 (lung cancer)
    • NUGC-3 (gastric cancer)
    • PC-3 (prostate cancer)

The results demonstrated that certain derivatives showed a growth inhibition (GI50) of below 8 µM across multiple cell lines, indicating potent anticancer activity. Notably, the compound exhibited a comparable inhibition pattern to established chemotherapeutics like etoposide at a concentration of 100 µM .

CompoundCell LineGI50 (µM)
This compoundACHN<8
This compoundHCT-15<8
This compoundMM231<8
This compoundNCI-H23<8
This compoundNUGC-3<8
This compoundPC-3<8

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase enzymes. Topoisomerases are critical for DNA replication and cell division; thus their inhibition can lead to apoptosis in rapidly dividing cancer cells. The compound's ability to inhibit topoisomerase IIα was particularly noted in studies where it blocked the enzyme's activity at concentrations similar to those used for positive controls like etoposide .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. A study screening quinoline derivatives for antimicrobial efficacy found that certain compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. While specific data for this compound's antimicrobial activity is limited, it suggests a broader pharmacological profile that warrants further investigation.

Case Studies

  • Study on Anticancer Efficacy : A recent study published in Pharmaceuticals demonstrated that pyrazoloquinolines could significantly reduce cell viability in multiple cancer cell lines by inducing apoptosis through topoisomerase inhibition. The study highlighted the potential of these compounds as lead candidates for drug development targeting various cancers .
  • Antimicrobial Screening : Another investigation into quinoline derivatives revealed promising results against Staphylococcus aureus and Escherichia coli. Although the specific derivative was not tested in this context, the structural similarities suggest potential effectiveness against similar pathogens .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide?

Answer:
The synthesis involves multi-step routes:

  • Step 1: Construct the quinoline core via Friedländer or Pfitzinger reactions using substituted anilines and ketones.
  • Step 2: Introduce the pyrazole ring via cyclocondensation of hydrazine derivatives with ketone/aldehyde intermediates (e.g., 3-oxo-quinoline precursors).
  • Step 3: Form the carboxamide group using coupling reagents (e.g., EDC/HOBt) between the quinoline carboxylic acid and 4-ethoxyaniline.
  • Key intermediates: 8-carboxyquinoline derivatives and substituted hydrazines.
    Methodological Note: Palladium-catalyzed cross-coupling (e.g., Suzuki for aryl-aryl bonds) may optimize substituent introduction .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR (¹H/¹³C): Assign aromatic protons (quinoline/pyrazole) and ethoxy/methyl groups. Overlapping signals may require 2D-COSY/HSQC.
  • HRMS: Confirm molecular formula (e.g., C₂₈H₂₄N₄O₃ requires exact mass 472.1862).
  • X-ray crystallography: Resolve complex regiochemistry (e.g., pyrazole-quinoline fusion) .
  • IR: Validate carbonyl (3-oxo, carboxamide) and ether (C-O) stretches.

Advanced: How can researchers resolve contradictory cytotoxicity data across cell lines?

Answer:

  • Dose-response analysis: Calculate IC₅₀ values with non-linear regression (e.g., GraphPad Prism).
  • Orthogonal assays: Compare MTT, ATP-luciferase, and clonogenic survival assays to rule out false positives.
  • Mechanistic profiling: Use kinase profiling panels (e.g., DiscoverX) to identify off-target effects influencing variability .
  • Metabolic stability: Assess compound degradation in media (LC-MS monitoring) to exclude artifactual results.

Advanced: What in vitro assays are suitable for evaluating kinase inhibition by pyrazoloquinoline derivatives?

Answer:

  • Kinase activity assays:
    • ATP-competitive assays: Use fluorescence polarization (FP) or TR-FRET with recombinant kinases (e.g., EGFR, CDK2).
    • Cellular kinase inhibition: Western blotting for phospho-targets (e.g., p-ERK, p-AKT).
  • Selectivity screening: Employ kinase profiling libraries (≥100 kinases) to identify selectivity cliffs.
  • Structural validation: Co-crystallization with target kinases (e.g., PDB deposition) to map binding modes .

Advanced: How can solubility and bioavailability be optimized for in vivo studies?

Answer:

  • Salt formation: Screen with HCl, maleate, or mesylate counterions.
  • Prodrug design: Mask the carboxamide as ester or PEGylated derivatives.
  • Nanoformulation: Use liposomal encapsulation or polymeric nanoparticles (e.g., PLGA) to enhance aqueous stability.
  • In silico modeling: Predict logP and pKa (e.g., MarvinSuite) to guide structural modifications (e.g., ethoxy → PEG-ether) .

Advanced: What strategies mitigate off-target effects in cellular models?

Answer:

  • CRISPR/Cas9 knockout: Validate target specificity by comparing WT vs. kinase-deficient cell lines.
  • Proteome profiling: Use thermal shift assays (CETSA) to identify unintended protein interactions.
  • Computational docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to refine binding poses and reduce steric clashes .

Basic: How is the stability of this compound assessed under experimental conditions?

Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC-UV.
  • Solution stability: Incubate in PBS/DMSO and measure concentration decay (LC-MS/MS).
  • Solid-state stability: Use TGA/DSC to assess hygroscopicity and thermal decomposition .

Advanced: What structure-activity relationship (SAR) insights guide potency optimization?

Answer:

  • Core modifications: Compare pyrazolo[4,3-c]quinoline vs. pyrazolo[3,4-d]pyrimidine scaffolds for kinase affinity .
  • Substituent effects: Systematically vary 4-ethoxyphenyl (electron-donating vs. withdrawing groups) and 4-methylphenyl (steric bulk).
  • 3-Oxo group: Replace with thione or imine to modulate hydrogen-bonding with kinase ATP pockets.

Basic: What are the recommended storage conditions for long-term stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers.
  • Humidity control: Use desiccants (silica gel) to prevent hydrolysis of the carboxamide.
  • Solution storage: Avoid freeze-thaw cycles; use sterile DMSO aliquots .

Advanced: How is in vivo efficacy evaluated in preclinical models?

Answer:

  • Pharmacokinetics: Conduct IV/PO dosing in rodents to determine AUC, Cₘₐₓ, and t₁/₂.
  • Xenograft models: Use human cancer cell lines (e.g., HCT-116, MDA-MB-231) with bioluminescent monitoring.
  • Toxicology: Assess liver/kidney function (ALT, BUN) and hematological parameters post-treatment.

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